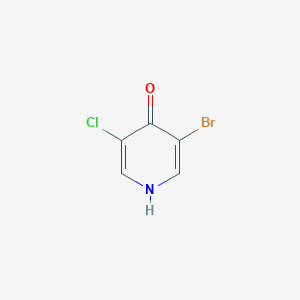

3-Bromo-5-chloropyridin-4-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

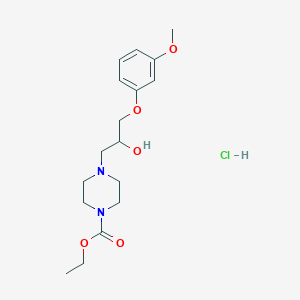

3-Bromo-5-chloropyridin-4-OL is a chemical compound with the molecular formula C5H3BrClNO . It has a molecular weight of 208.44 .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-chloropyridin-4-OL is 1S/C5H3BrClNO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Bromo-5-chloropyridin-4-OL is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Selective Amination and Catalysis

A study described the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, showing that this compound can be used to achieve high yields and excellent chemoselectivity in producing amino-substituted pyridines, which are valuable intermediates in pharmaceutical synthesis (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Halogen Exchange and Functionalization

Research on silyl-mediated halogen/halogen displacement demonstrated that compounds like 3-Bromo-5-chloropyridin-4-ol can undergo halogen exchange reactions, providing a pathway to selectively introduce different halogens into the pyridine ring. This process is crucial for the synthesis of diversely substituted pyridines used in drug development and material science (M. Schlosser & F. Cottet, 2002).

Structural Transformations and Derivatives Synthesis

A detailed study on the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine revealed structural transformations that lead to the formation of variously substituted pyridine derivatives. Such transformations are essential for the synthesis of complex organic molecules with potential applications in medicinal chemistry and material science (H. J. Hertog & J. C. Schogt, 2010).

Biological Activity and Material Science

Another research focused on the synthesis, crystal structure, and biological activity of a compound derived from 3-Bromo-5-chloropyridin-4-ol. The study highlighted the potential of such derivatives in developing fungicides and antiviral agents, indicating the broad applicability of these compounds beyond basic chemical transformations to areas like agricultural chemistry and virology (Li et al., 2015).

Microwave-Assisted Amination

Microwave-assisted amination of 3-bromo-2-chloropyridine with various substituted aminoethanols showcased a simple and efficient method for modifying the pyridine ring. This technique represents a valuable tool in accelerating the synthesis of pyridine-based derivatives for pharmaceutical applications, reducing reaction times and enhancing yield and selectivity (Jeong Guen Kim et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Propiedades

IUPAC Name |

3-bromo-5-chloro-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXBATAKNYQHFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloropyridin-4-OL | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B2638900.png)

![2-[[4-[4-(Oxiran-2-ylmethoxy)phenyl]sulfonylphenoxy]methyl]oxirane](/img/structure/B2638905.png)

![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2638907.png)

![Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B2638908.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate](/img/structure/B2638913.png)

![(Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2638914.png)

![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2638921.png)